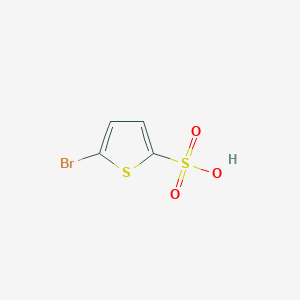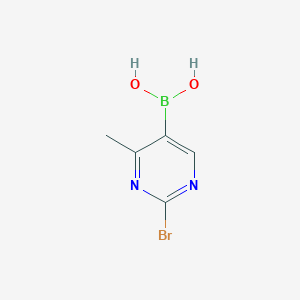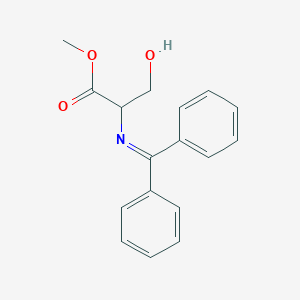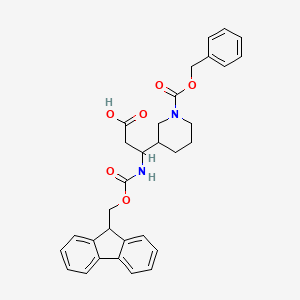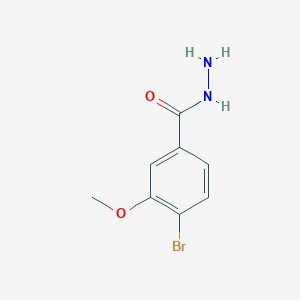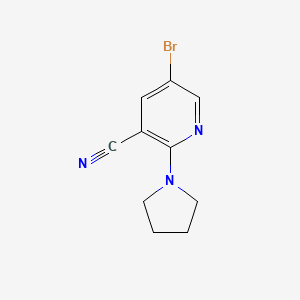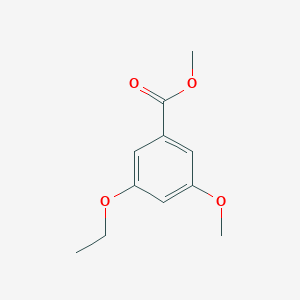
7,7-Dimethyloctanoate;phenylmercury(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (neodecanoato-kappaO)phenyl- is an organomercury compound with the molecular formula C16H24HgO2. It is a coordination complex where the mercury atom is bonded to a phenyl group and a neodecanoate ligand. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (neodecanoato-kappaO)phenyl- typically involves the reaction of phenylmercury chloride with neodecanoic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction can be represented as follows:
PhHgCl+C10H19COOH→PhHgOOC(C10H19)+HCl
Industrial Production Methods
Industrial production of Mercury, (neodecanoato-kappaO)phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mercury, (neodecanoato-kappaO)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and neodecanoic acid.
Substitution: The phenyl group or the neodecanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Mercury(II) oxide and neodecanoic acid derivatives.
Reduction: Elemental mercury and neodecanoic acid.
Substitution: New organomercury compounds with different ligands.
Scientific Research Applications
Mercury, (neodecanoato-kappaO)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in bioconjugation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mercury, (neodecanoato-kappaO)phenyl- involves the coordination of the mercury atom with various ligands. The phenyl group and neodecanoate ligand influence the reactivity and stability of the compound. The mercury atom can interact with nucleophiles and electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenylmercury acetate
- Phenylmercury chloride
- Mercury(II) neodecanoate
Uniqueness
Mercury, (neodecanoato-kappaO)phenyl- is unique due to the presence of the neodecanoate ligand, which imparts specific chemical properties and reactivity. Compared to other organomercury compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Properties
Molecular Formula |
C16H24HgO2 |
|---|---|
Molecular Weight |
448.95 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;phenylmercury(1+) |
InChI |
InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1 |
InChI Key |
VAQXYTXEFDFLIS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



